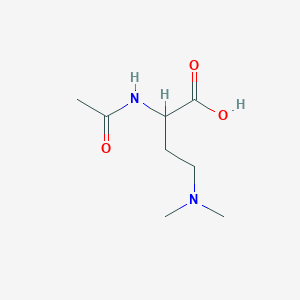

2-Acetamido-4-(dimethylamino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Acetamido-4-(dimethylamino)butanoic acid” is a chemical compound with the molecular formula C6H12N2O3 . It is also known as “4-(Dimethylamino)butanoic acid” and is used in solution-phase peptide synthesis .

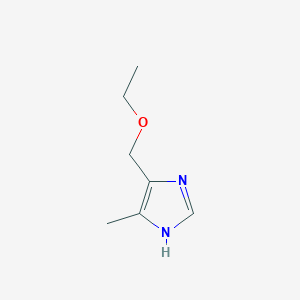

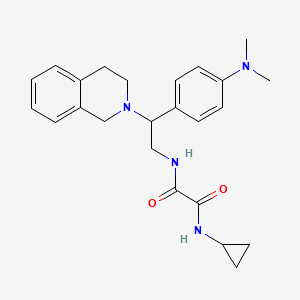

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 160.171 Da and the monoisotopic mass is 160.084793 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C6H12N2O3 . The average mass of the molecule is 160.171 Da and the monoisotopic mass is 160.084793 Da .Aplicaciones Científicas De Investigación

Fluorescence and Peptide Synthesis

- 2-Acetamido-4-(dimethylamino)butanoic acid has been used in the synthesis of fluorescent d-amino acids with aromatic side chains, which are useful in peptide synthesis. One such compound, synthesized from 4-bromo-1,8-naphthalic anhydride, showed fluorescence with a maximum emission at 545 nm when excited at 450 nm. These amino acids can be incorporated into peptides using solid-phase peptide synthesis (Maity, Honcharenko, & Strömberg, 2015).

Molecular Imaging and Apoptosis

- The compound has been explored for applications in molecular imaging, particularly in the context of apoptosis. A fluorine-18-radiolabeled analog of this compound was investigated for positron emission tomography studies, demonstrating its potential in monitoring apoptotic cell death, which is relevant for understanding antiapoptotic drug treatments (Basuli et al., 2012).

Chemical Reactions and Synthesis

- Research has also been conducted on the addition of the 4-(N,N-dimethylamino)phenyl cation to norbornene, demonstrating its potential in various chemical synthesis processes. This study contributes to understanding the reaction pathways and potential applications of this cation in organic chemistry (Mella, Fagnoni, & Albini, 2004).

Superbasic Properties

- The compound's derivatives have been analyzed for their superbasic properties. Such studies are important for developing a comprehensive understanding of strong bases and superbases, which have wide-ranging applications in chemistry (Gattin, Kovačević, & Maksić, 2005).

Nucleophilic Catalysis

- 4-(Dimethylamino)pyridine derivatives, related to this compound, have been developed as effective catalysts in various chemical processes. These derivatives demonstrate the potential of the compound in asymmetric catalysis, which is crucial for the creation of various chemicals and pharmaceuticals (Fu, 2004).

Environmental Applications

- Derivatives of this compound have been used in environmental applications, such as sensitive detection of carbonyl compounds in water samples. This illustrates the compound's utility in environmental monitoring and analysis (Houdier et al., 2000).

Safety and Hazards

The safety information for “4-(Dimethylamino)butanoic acid”, a similar compound, includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to handle this compound with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-acetamido-4-(dimethylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)9-7(8(12)13)4-5-10(2)3/h7H,4-5H2,1-3H3,(H,9,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFVYGGLDGXENL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCN(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)

![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)

![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)

![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)